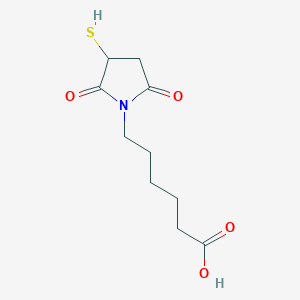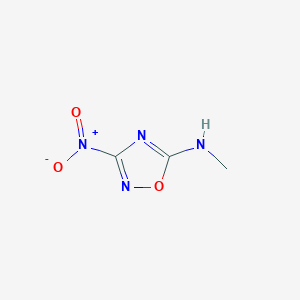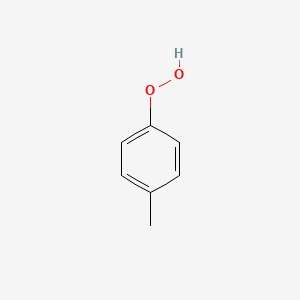![molecular formula C24H47NO5 B12537361 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid CAS No. 833484-08-5](/img/structure/B12537361.png)
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid is a complex organic compound with the molecular formula C24H47NO5. This compound is characterized by the presence of a hydroxy group, an amide linkage, and a pentyloxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Hydroxylation: The hexadecanoic acid undergoes hydroxylation to introduce a hydroxy group at the 16th position.
Amidation: The hydroxylated product is then reacted with 3-(pentyloxy)propanoic acid to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The pentyloxy side chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
Oxidation: Formation of 16-keto-9-[3-(pentyloxy)propanamido]hexadecanoic acid.
Reduction: Formation of 16-hydroxy-9-[3-(pentyloxy)propylamino]hexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in lipid metabolism and signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid:
9-Hydroxy-16-[3-(pentyloxy)propanamido]hexadecanoic acid: A positional isomer with the hydroxy and amide groups swapped.
Uniqueness
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
833484-08-5 |
|---|---|
Molecular Formula |
C24H47NO5 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
16-hydroxy-9-(3-pentoxypropanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C24H47NO5/c1-2-3-14-20-30-21-18-23(27)25-22(16-11-7-5-9-13-19-26)15-10-6-4-8-12-17-24(28)29/h22,26H,2-21H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
OOMNZNLVAZRFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)

![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)



![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
